2'-Formyl-[1,1'-biphenyl]-2-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
25460-07-5 |
|---|---|
Molecular Formula |
C14H9NO |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(2-formylphenyl)benzonitrile |
InChI |
InChI=1S/C14H9NO/c15-9-11-5-1-3-7-13(11)14-8-4-2-6-12(14)10-16/h1-8,10H |
InChI Key |
DAJILHJPFBUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Formyl 1,1 Biphenyl 2 Carbonitrile and Its Analogs
Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis stands as a cornerstone in the formation of carbon-carbon bonds, offering a versatile toolkit for the synthesis of complex organic molecules. The construction of the biphenyl (B1667301) core of 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile is readily achieved through various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Approaches
The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the synthesis of biaryls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. libretexts.orgsandiego.edu The synthesis of this compound can be efficiently achieved by the cross-coupling of 2-formylphenylboronic acid with 2-bromobenzonitrile (B47965).
A typical procedure involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of biphenyl carbonitriles, various palladium catalysts and ligands have been explored to optimize yields. Studies have shown that the choice of base and solvent system can significantly influence the reaction outcome. researchgate.net For instance, the coupling of 2-bromobenzonitrile with various phenylboronic acids has been successfully carried out using palladium catalysts, demonstrating the feasibility of this approach for obtaining the desired biphenyl structure. researchgate.net
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 2-Bromobenzonitrile | 2-Formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |
| 2-Chlorobenzonitrile | 2-Formylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | Moderate to Good |
| 2-Iodobenzonitrile | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High |
This table represents typical conditions for Suzuki-Miyaura coupling reactions for the synthesis of biphenyls and may be adapted for the specific synthesis of this compound.
Other Palladium-Mediated Carbon-Carbon Bond Formations
Beyond the Suzuki-Miyaura coupling, other palladium-mediated reactions have been developed for the synthesis of biphenyls. These include the Stille, Hiyama, and Negishi couplings, as well as direct C-H activation/arylation strategies. libretexts.orgrsc.org
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide. While effective, the toxicity of organotin reagents is a significant drawback. rsc.org
Hiyama Coupling: This method utilizes organosilicon compounds, which are less toxic and more stable than their organotin counterparts. The reaction is typically activated by a fluoride (B91410) source. rsc.org
Negishi Coupling: Involving the reaction of an organozinc compound with an organohalide, the Negishi coupling is known for its high reactivity and functional group tolerance. libretexts.org
Direct C-H Arylation: A more atom-economical approach involves the direct arylation of a C-H bond, avoiding the need for pre-functionalized organometallic reagents. For example, palladium-catalyzed C-H arylation of benzaldehydes with aryl halides has been reported. google.com This strategy could potentially be applied to the synthesis of this compound by the direct arylation of benzaldehyde (B42025) with 2-halobenzonitriles. Similarly, the C-H arylation of benzonitriles has been demonstrated, where the cyano group can act as a directing group to facilitate the introduction of an aryl group at the ortho position. researchgate.net
| Coupling Reaction | Organometallic Reagent | Aryl Halide | Catalyst System | Key Features |
| Stille | Arylstannane | 2-Halobenzonitrile | Pd(PPh₃)₄ | High functional group tolerance, toxic reagents. |
| Hiyama | Arylsilane | 2-Halobenzonitrile | Pd(OAc)₂ / TBAF | Low toxicity of silicon reagents. |
| Negishi | Arylzinc | 2-Halobenzonitrile | Pd(dppf)Cl₂ | High reactivity, moisture sensitive. |
| C-H Arylation | Benzaldehyde | 2-Halobenzonitrile | Pd(OAc)₂ | Atom-economical, avoids pre-functionalization. |
This table provides a comparative overview of different palladium-mediated cross-coupling reactions applicable to biphenyl synthesis.
Bismuth(III) Trifluoromethanesulfonate-Catalyzed Ritter-Type Reactions
Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) is a commercially available, relatively non-toxic, and water-tolerant Lewis acid that has found application in a variety of organic transformations. beilstein-journals.orgresearchgate.net While not a direct method for biphenyl synthesis, the Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source to form an amide, can be catalyzed by Bi(OTf)₃. researchgate.net The applicability of a Ritter-type reaction for the direct synthesis of biphenyl carbonitriles is not well-established. However, bismuth salts have been employed as catalysts in other carbon-carbon bond-forming reactions. For instance, Bi(OTf)₃ has been used to catalyze Friedel-Crafts acylations and Nazarov cyclizations. beilstein-journals.orgbohrium.combeilstein-journals.org The strong Lewis acidity of Bi(OTf)₃ could potentially be harnessed to promote reactions leading to biphenyl structures, although this remains an area for further research.
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysis has emerged as a powerful tool for C-H activation and annulation reactions, providing efficient routes to complex aromatic systems. The synthesis of biphenyl-2-carbonitrile derivatives has been successfully achieved through rhodium(III)-catalyzed C-H Hiyama cross-coupling. mdpi.comnih.gov This method involves the reaction of benzimidate derivatives with arylsilanes in the presence of a rhodium catalyst, often in environmentally benign solvents like water. mdpi.comnih.gov The benzimidate acts as both a directing group and a precursor to the nitrile functionality.
Another approach involves the rhodium-catalyzed annulation of benzamides with alkynes. This reaction proceeds via C-H/N-H activation to form isoquinolones, which can be precursors to biphenyl systems. While not a direct route to this compound, this methodology highlights the versatility of rhodium catalysis in constructing complex aromatic frameworks.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product Type |
| Benzimidate | Arylsilane | [CpRhCl₂]₂ / AgSbF₆ | Water | Biphenyl-2-carbonitrile |
| Benzamide | Alkyne | CpRh(MeCN)₃₂ / Cu(OAc)₂ | DCE | Isoquinolone |
This table summarizes key rhodium-catalyzed reactions for the synthesis of biphenyl-2-carbonitriles and related heterocycles.
Photochemical Synthetic Routes to Biphenyl Carbonitriles
Photochemical methods offer a metal-free alternative for the construction of carbon-carbon bonds, often proceeding under mild conditions. The photochemical arylation of arenes with aryl halides can be used to synthesize biphenyl derivatives. acs.org This reaction is believed to proceed via a homolytic aromatic substitution mechanism, where an aryl radical, generated from the photolysis of the aryl halide, attacks the arene. acs.org The use of photosensitizers can enhance the efficiency of these reactions, allowing for the use of lower energy light sources such as UV-A or even sunlight. researchgate.net This approach could be applied to the synthesis of this compound by the photochemical reaction of 2-halobenzonitrile with benzaldehyde or a suitable derivative.
Radical Cascade Reactions Involving Nitrile Acceptors
Radical cascade reactions provide a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials. In these reactions, a series of intramolecular and/or intermolecular radical additions and cyclizations occur in a single pot. The cyano group can act as a radical acceptor in such cascades, leading to the formation of nitrogen-containing heterocycles. rsc.org For instance, the visible-light-induced radical cascade cyclization of 2-isocyanobiaryls has been used for the synthesis of phenanthridines. rsc.orgacs.org While this specific reaction leads to a fused tricyclic system, the underlying principles of radical addition to a nitrile precursor could be adapted for the synthesis of biphenyl carbonitriles through carefully designed substrates and reaction conditions.
Synthesis from Related Biphenyl Precursors
The construction of this compound from other biphenyl derivatives offers a direct route to the target molecule by modifying an existing biphenyl core. This approach leverages established precursors, which can be functionalized in the latter stages of a synthetic sequence. Two primary strategies for this transformation are the oxidation of a methyl group and directed ortho-metalation followed by formylation.
One plausible method involves the selective oxidation of a corresponding methyl-substituted biphenyl precursor. For instance, the synthesis can commence from 2'-methyl-[1,1'-biphenyl]-2-carbonitrile. The methyl group at the 2'-position is a suitable handle for conversion to a formyl group through oxidation. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly employed for the oxidation of benzylic methyl groups to aldehydes. nih.govrsc.orgresearchgate.netmendeley.com The reaction conditions are typically optimized to prevent over-oxidation to the corresponding carboxylic acid.
Another powerful strategy for the introduction of a formyl group at a specific position on an aromatic ring is through directed ortho-lithiation. commonorganicchemistry.comthieme-connect.deuwindsor.ca In this approach, a directing group on the biphenyl scaffold guides the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. For the synthesis of this compound, the cyano group at the 2-position of [1,1'-biphenyl]-2-carbonitrile (B1580647) can act as a directing group, facilitating lithiation at the 2'-position of the adjacent phenyl ring. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality. commonorganicchemistry.comthieme-connect.de
A third approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netlibretexts.orgyoutube.commdpi.com This method builds the biphenyl core by coupling an aryl halide with an arylboronic acid. To synthesize this compound, this would typically involve the reaction of 2-bromobenzonitrile with 2-formylphenylboronic acid or, alternatively, 2-cyanophenylboronic acid with 2-bromobenzaldehyde. The reaction is generally carried out in the presence of a palladium catalyst, a base, and a suitable solvent system.
The following tables summarize the key aspects of these synthetic methodologies.
Table 1: Synthesis via Oxidation of 2'-Methyl-[1,1'-biphenyl]-2-carbonitrile
| Precursor | Reagent | Solvent | Temperature | Product |
|---|
Table 2: Synthesis via Directed ortho-Lithiation
| Precursor | Reagent | Electrophile | Solvent | Temperature | Product |
|---|
Table 3: Synthesis via Suzuki-Miyaura Cross-Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 2-Bromobenzonitrile | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | This compound |
Chemical Transformations and Derivatization Pathways of 2 Formyl 1,1 Biphenyl 2 Carbonitrile
Reactions of the Formyl Moiety
The formyl group, an aldehyde attached to the biphenyl (B1667301) core, is a primary site for nucleophilic addition and redox reactions. Its reactivity is central to the derivatization of this molecule.
Condensation Reactions for Schiff Base Formation
The aldehyde functionality of 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. These reactions are often catalyzed by acid or base and are fundamental in the synthesis of ligands for metal complexes and various biologically active compounds. niscpr.res.indergipark.org.tr
A closely related compound, 3'-formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile, has been shown to react with terephthalohydrazide in refluxing ethanol to yield a Schiff base derivative. dergipark.org.trresearchgate.net This demonstrates the accessibility of the formyl group for imine formation. The general reaction involves mixing the biphenyl aldehyde with a primary amine or hydrazine derivative, often in an alcoholic solvent, and heating to drive the condensation. niscpr.res.in
| Amine Reactant | Product Class | Potential Application |
|---|---|---|
| Aniline | N-phenyl imine | Intermediate for heterocyclic synthesis |
| Hydrazine | Hydrazone | Precursor for pyrazole synthesis |
| Hydroxylamine | Oxime | Ligand, synthetic intermediate |
| Terephthalohydrazide | Bis-Schiff base | Fluorescent sensor, coordination polymer |
Oxidation and Reduction Pathways of the Aldehyde Group
The formyl group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be converted to the corresponding carboxylic acid, 2'-(2-cyanophenyl)-[1,1'-biphenyl]-4-carboxylic acid, using a variety of standard oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like silver oxide (Ag₂O). libretexts.orgresearchgate.net This conversion is a key step in synthesizing biphenyl carboxylic acid derivatives, which are important in materials science and medicinal chemistry.
Reduction: Selective reduction of the aldehyde group to a primary alcohol yields (2'-(2-cyanophenyl)-[1,1'-biphenyl]-4-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, often used in alcoholic solvents like ethanol or methanol. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken as it can also reduce the nitrile group under more forceful conditions. orgsyn.org
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | 2'-(2-cyanophenyl)-[1,1'-biphenyl]-4-carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | (2'-(2-cyanophenyl)-[1,1'-biphenyl]-4-yl)methanol |
Reactivity of the Nitrile Functionality
The cyano group on the biphenyl ring is a versatile functional group that can undergo hydrolysis, reduction, and participate in cyclization reactions.
Nitrile as a Radical Acceptor in Cyclization Processes
The nitrile group can act as an acceptor in radical cyclization reactions, providing a pathway to complex heterocyclic structures. While specific examples for this compound are not prevalent, the reactivity of the biaryl-2-carbonitrile scaffold is documented. For instance, these compounds can undergo nucleophilic addition with Grignard reagents to produce N-H imines, which can then be subjected to copper-catalyzed intramolecular C-H amination to construct phenanthridine derivatives. nih.gov Furthermore, intramolecular reductive cyclization protocols, often promoted by visible light, can be used to synthesize functionalized indolines, showcasing the nitrile's capacity to participate in radical transformations. rsc.org
Hydrolysis and Other Transformations of the Cyano Group
The cyano group can be hydrolyzed to either a carboxamide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comlibretexts.org
Acid Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the corresponding carboxylic acid (4'-formyl-[1,1'-biphenyl]-2-carboxylic acid) and an ammonium salt. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate. libretexts.org
Alkaline Hydrolysis: Treatment with a hot aqueous solution of a strong base, like sodium hydroxide, initially forms a carboxylate salt and ammonia gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage (4'-formyl-[1,1'-biphenyl]-2-carboxamide). youtube.com
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., H₂O, HCl, heat) | 4'-Formyl-[1,1'-biphenyl]-2-carboxamide | 4'-Formyl-[1,1'-biphenyl]-2-carboxylic acid |
| Basic (e.g., NaOH, H₂O, heat) | 4'-Formyl-[1,1'-biphenyl]-2-carboxamide | Sodium 4'-formyl-[1,1'-biphenyl]-2-carboxylate |
Modifications of the Biphenyl Core
The biphenyl core itself can undergo modification, typically through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing formyl and cyano substituents.
Both the formyl and cyano groups are electron-withdrawing and act as deactivating, meta-directing groups for electrophilic substitution on their respective aromatic rings. libretexts.org Conversely, the phenyl group substituent on each ring is considered an activating group, directing incoming electrophiles to the ortho and para positions.
Therefore, electrophilic attack on the ring bearing the cyano group would be disfavored and, if it occurred, would be directed to the positions meta to the nitrile. Attack on the ring bearing the formyl group would also be disfavored and directed meta to the aldehyde. The most likely positions for substitution would be the ortho and para positions relative to the other phenyl ring. Specifically, substitution is most favored at the positions ortho to the carbon-carbon bond connecting the two rings on the formyl-substituted ring, as the para position is already occupied. This complex interplay of directing effects allows for controlled functionalization of the aromatic core, provided the reaction conditions are carefully chosen. youtube.com
Ortho-Substituted Biphenyl Reactivity
The reactivity of this compound is largely dominated by the interaction between the proximal ortho substituents. The aldehyde and nitrile groups can participate in a variety of cyclization reactions to form new heterocyclic rings, with the synthesis of phenanthridine and its derivatives being a prominent pathway. Phenanthridines are of significant interest due to their presence in biologically active alkaloids and their applications as DNA-binding agents. nih.gov
Strategies for synthesizing phenanthridines often rely on the intramolecular cyclization of ortho-functionalized biphenyl precursors. beilstein-journals.org For a substrate like this compound, the formyl group is a key handle for derivatization leading to cyclization. For instance, the formyl group can be converted into an oxime ether. Subsequent exposure of the biphenyl-2-carbaldehyde oxime ether to UV radiation can induce a photochemically-mediated cyclization, yielding a phenanthridine core. beilstein-journals.org This radical-based approach is an effective method for forming the central ring of the phenanthridine system. nih.gov While the cyano group at the 2-position may not directly participate in this specific transformation, it remains as a substituent on the resulting phenanthridine product, available for further modification.
The table below summarizes key transformations involving the ortho-formyl group on a biphenyl scaffold, which are applicable to this compound.
| Transformation Type | Functional Group Reactant | Key Reagents/Conditions | Product Class |
| Oxime Formation | Aldehyde (-CHO) | Hydroxylamine hydrochloride (NH₂OH·HCl), base | Oxime |
| Photochemical Cyclization | Oxime Ether | UV irradiation (e.g., 450 W Hg lamp) | Phenanthridine |
| Reductive Amination | Aldehyde (-CHO) | Amine (R-NH₂), reducing agent (e.g., NaBH₃CN) | Amine |
| Oxidative Cascade | Isocyanide (-NC) | Ethers, Oxidants | Phenanthridine |
This table illustrates potential reaction pathways for the ortho-formyl group on the biphenyl scaffold, leading to important heterocyclic systems. beilstein-journals.orgresearchgate.net
Further Functionalization of the Biphenyl Ring System
Beyond the direct involvement of the ortho-formyl and cyano groups in cyclization, the biphenyl rings themselves can be subjected to further functionalization. These transformations can modify the electronic properties and steric profile of the molecule or introduce new reactive sites for subsequent derivatization. The synthesis of complex heterocyclic structures like phenanthridinones from biphenyl precursors is a testament to the versatility of this scaffold. nih.gov
One of the most significant transformations of the biphenyl system is its conversion into the tricyclic phenanthridine skeleton, which represents a profound functionalization of the initial structure. nih.govbeilstein-journals.org Various synthetic strategies have been developed to achieve this, including methods that proceed via radical intermediates or palladium-mediated reactions. nih.gov For example, 2-isocyanobiphenyls, which can be derived from 2-aminobiphenyls, undergo radical cyclization to form phenanthridines. researchgate.net This highlights a pathway where the cyano group of this compound could potentially be reduced to an amine and then converted to an isocyanide to facilitate cyclization.
The table below outlines general strategies for the synthesis of phenanthridines from ortho-functionalized biphenyl precursors.
| Precursor Type | Reaction Class | Key Features | Resulting Structure |
| Biphenyl-2-carbaldehyde Oximes | Photochemical Radical Cyclization | Formation of an iminyl radical followed by intramolecular cyclization. beilstein-journals.org | Phenanthridine |
| 2-Isocyanobiphenyls | Radical Cyclization | Homolytic aromatic substitution initiated by radical generators. nih.gov | Phenanthridine |
| 2-Aminobiphenyls | Palladium-Catalyzed Carbonylation | Intramolecular C-H activation and C-N bond formation. nih.gov | Phenanthridinone |
| N-Aryl-2-halobenzamides | Palladium-Catalyzed C-H Activation | Intramolecular C-C bond formation. nih.gov | Phenanthridinone |
This table showcases diverse synthetic routes that functionalize the biphenyl core into larger, medicinally relevant phenanthridine and phenanthridinone systems.
Further functionalization can also be envisioned through electrophilic aromatic substitution on either of the biphenyl rings. The reactivity and regioselectivity of such reactions would be governed by the directing effects of the existing formyl and cyano groups, which are both deactivating and meta-directing.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile, providing detailed information about the carbon-hydrogen framework. Due to the 2,2'-substitution pattern, steric hindrance can restrict rotation about the C-C single bond connecting the two phenyl rings, potentially leading to atropisomerism. This phenomenon would render the two rings chemically inequivalent, resulting in more complex spectra than might be anticipated for simpler biphenyl (B1667301) systems.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehyde proton and the eight aromatic protons. The aldehyde proton (CHO) characteristically appears as a singlet in the far downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group.
The eight protons on the two phenyl rings would resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the formyl and nitrile substituents.
The proton ortho to the formyl group is expected to be the most deshielded of the aromatic protons due to the anisotropy and electron-withdrawing nature of the aldehyde.
Similarly, the protons on the nitrile-bearing ring are influenced by the electron-withdrawing and anisotropic effects of the cyano group.
The protons would appear as a series of multiplets, likely doublets, triplets, or combinations thereof (e.g., doublet of doublets), resulting from spin-spin coupling with neighboring protons.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) |
| Aromatic (Ar-H) | 7.0 - 8.5 | Multiplet (m) |
In a ¹³C NMR spectrum, this compound is expected to display 14 distinct signals, corresponding to each unique carbon atom in the molecule, assuming restricted rotation makes all aromatic carbons inequivalent. The spectrum, typically recorded with broadband proton decoupling, would show each carbon signal as a singlet.
Key diagnostic signals include:
Formyl Carbon (C=O): This signal appears significantly downfield, generally in the 190–200 ppm range, which is characteristic of aldehyde carbons.
Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the region of 115–125 ppm.
Aromatic Carbons: The twelve aromatic carbons produce signals between approximately 120 and 150 ppm. The carbons directly attached to the electron-withdrawing formyl and cyano groups, as well as the two carbons forming the biphenyl linkage (ipso-carbons), would have distinct and predictable chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (CHO) | 190 - 200 |
| Aromatic (ipso- and C-H) | 120 - 150 |
| Nitrile (CN) | 115 - 125 |
While no specific fluorinated analogs of this compound are prominently described in the literature, ¹⁹F NMR spectroscopy would be an exceptionally powerful tool for their analysis should they be synthesized. The ¹⁹F nucleus offers several advantages, including 100% natural abundance, high sensitivity, and a wide chemical shift range, which makes it highly sensitive to the local electronic environment.
For a hypothetical fluorinated analog, the ¹⁹F chemical shift would provide a clear indication of the fluorine atom's position on the biphenyl skeleton. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei (nJFH and nJFC) would be invaluable for confirming structural assignments. Two-dimensional NMR experiments, such as ¹H-¹⁹F and ¹³C-¹⁹F HETCOR, could definitively map the connectivity of the molecule, confirming the substitution pattern.
Mass Spectrometry (MS) Applications
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₁₄H₉NO. By measuring the exact mass to within a few parts per million (ppm), HRMS can unambiguously distinguish the target compound from any other isomers or compounds with the same nominal mass but a different elemental composition.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₉NO |
| Nominal Mass | 207 amu |
| Monoisotopic Mass | 207.068414 Da |
Data is calculated based on the molecular formula.
In the context of chemical synthesis and analysis within complex matrices, LC-MS and UHPLC-MS/MS are indispensable tools. These techniques are ideally suited for reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of this compound in real-time.
The process involves:
Chromatographic Separation: A small aliquot of the reaction mixture is injected into an LC or UHPLC system. The components are separated based on their affinity for a stationary phase, such as a C18 or a Biphenyl column. This step effectively isolates the target compound from reactants, solvents, and any byproducts. UHPLC offers higher resolution and significantly faster analysis times compared to conventional HPLC.
Ionization and Detection: The separated components are introduced into the mass spectrometer, typically using a soft ionization source like electrospray ionization (ESI). The mass spectrometer then detects the protonated molecule [M+H]⁺.
Tandem Mass Spectrometry (MS/MS): For enhanced selectivity and sensitivity, tandem mass spectrometry is employed. In this mode, the [M+H]⁺ ion of the target compound is selected and fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition (a technique known as Multiple Reaction Monitoring or MRM), the instrument can quantify the analyte with high precision and accuracy, even at trace levels in a complex mixture. This capability is crucial for optimizing reaction conditions and determining product yield and purity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique employed to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, a spectrum is generated that reveals the vibrational frequencies of its chemical bonds. For this compound, IR spectroscopy provides definitive evidence for its key structural features: the aldehyde (formyl) group, the nitrile group, and the aromatic biphenyl framework.
The principal absorptions in the IR spectrum of this compound correspond to the stretching and bending vibrations of its characteristic bonds. The formyl group (C=O) gives rise to a strong, sharp absorption band in the carbonyl region, typically between 1670 and 1780 cm⁻¹. libretexts.org Specifically, aldehydes adjacent to an aromatic ring, as in this case, tend to absorb around 1705 cm⁻¹. libretexts.orgpressbooks.pub The C-H bond of the aldehyde group also produces a distinctive, albeit weaker, pair of absorbances around 2750 and 2850 cm⁻¹. libretexts.org
The nitrile functional group (-C≡N) is characterized by a sharp, medium-intensity absorption in the triple bond region of the spectrum, generally appearing between 2210 and 2260 cm⁻¹. This peak is often well-defined and serves as a clear indicator of the nitrile's presence.
The biphenyl structure is evidenced by several bands. Aromatic C-H stretching vibrations are observed as a group of weaker bands typically above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. libretexts.org In-ring carbon-carbon (C=C) stretching vibrations of the aromatic rings produce a series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.orgyoutube.com Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings and appear in the fingerprint region (below 1000 cm⁻¹). libretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |
| Aldehyde C-H | Stretching | 2750 and 2850 | Weak (Characteristic Pair) |
| Nitrile (C≡N) | Stretching | 2210 - 2260 | Medium, Sharp |
| Aldehyde (C=O) | Stretching | ~1705 | Strong, Sharp |
| Aromatic C=C | In-ring Stretching | 1450 - 1600 | Medium to Strong, Sharp |
X-ray Crystallography for Solid-State Structural Analysis of Biphenyl Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction, a detailed electron density map can be constructed, from which the exact positions of atoms, bond lengths, and bond angles are determined. wikipedia.orggreeley.org
For biphenyl derivatives, X-ray crystallography provides crucial insights into their solid-state conformation. A key structural parameter for biphenyl systems is the dihedral angle (or torsion angle) between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents, which favors a twisted conformation, and π-conjugation, which favors a planar arrangement. In the crystal structure of the related compound [1,1′-biphenyl]-2,2′-dicarbonitrile, for example, the dihedral angle between the symmetry-related phenyl rings is 46.16 (3)°. nih.gov
The analysis also reveals precise bond lengths and angles, confirming the expected geometries of the nitrile and formyl groups. Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules arrange themselves in the crystal lattice through intermolecular interactions such as π–π stacking, hydrogen bonding, or other non-covalent forces. nih.gov In [1,1′-biphenyl]-2,2′-dicarbonitrile, molecules are linked by slipped parallel π–π interactions, forming columns along the crystallographic b-axis. nih.gov This information is vital for understanding the material's physical properties and for designing new materials with specific solid-state characteristics.
| Structural Parameter | Description | Typical Information Obtained |
|---|---|---|
| Dihedral Angle | The torsion angle between the planes of the two phenyl rings. | Reveals the degree of twisting in the biphenyl core. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=O, C≡N). | Confirms covalent structure and bond orders. |
| Bond Angles | The angles formed by three connected atoms. | Defines the local geometry of functional groups. |
| Crystal Packing | The arrangement of molecules within the unit cell. | Identifies intermolecular forces like π-π stacking. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the fundamental repeating unit of the crystal. |
Chromatographic Methods in Synthetic Research
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity of synthetic compounds and for separating components of a mixture. researchgate.net The method involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. seplite.com Different components in the sample interact with the stationary phase to varying degrees, causing them to travel through the column at different speeds and thus enabling their separation. seplite.com
For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, the stationary phase is nonpolar (e.g., C18- or biphenyl-functionalized silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile or methanol and water. sielc.com
Biphenyl-functionalized columns are particularly effective for separating aromatic compounds like biphenyl derivatives. nih.gov They offer enhanced π-π interactions with the aromatic rings of the analyte, providing alternative selectivity compared to standard C18 phases, which can be especially useful for resolving closely related isomers or impurities. qub.ac.uk A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to achieve efficient separation of complex mixtures in a minimal timeframe. Purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, detected typically by a UV-Vis detector set to a wavelength where the aromatic system strongly absorbs.
| Parameter | Typical Conditions for Biphenyl Derivatives |
|---|---|
| Mode | Reversed-Phase (RP) |
| Stationary Phase (Column) | Biphenyl, Phenyl-Hexyl, or C18-bonded silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with an acid modifier (e.g., formic acid for MS compatibility) sielc.comsielc.com |
| Elution | Gradient elution (e.g., increasing acetonitrile concentration over time) |
| Detector | UV-Vis (typically monitoring at ~254 nm or ~280 nm) |
| Flow Rate | 0.5 - 2.0 mL/min for analytical scale |
| Temperature | Ambient or elevated (e.g., 40-60 °C) to reduce viscosity |
Column chromatography is a cornerstone technique for the purification of compounds in synthetic organic chemistry. orgsyn.org It operates on the same principles as HPLC but is typically used on a larger, preparative scale to isolate the desired product from unreacted starting materials, byproducts, and other impurities following a chemical reaction.
For the purification of this compound, a moderately polar compound, normal-phase column chromatography is commonly employed. The stationary phase is a polar adsorbent, with silica gel being the most widely used. The mobile phase, or eluent, is a nonpolar organic solvent or a mixture of solvents, the polarity of which is carefully optimized to achieve separation.
The process involves packing a glass column with a slurry of silica gel in a nonpolar solvent. orgsyn.org The crude reaction mixture is then loaded onto the top of the silica gel, and the eluent is passed through the column. orgsyn.org Compounds are separated based on their polarity; less polar compounds have weaker interactions with the polar silica gel and travel down the column more quickly, while more polar compounds are retained longer. By systematically increasing the polarity of the eluent (gradient elution), compounds of increasing polarity can be sequentially eluted from the column and collected in separate fractions. orgsyn.orgresearchgate.net The composition of these fractions is monitored by a secondary technique, such as Thin-Layer Chromatography (TLC), to identify and combine those containing the pure product.
| Parameter | Typical Conditions for Purification |
|---|---|
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (e.g., 60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Mixture of a nonpolar solvent (e.g., Hexanes, Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane) |
| Elution Strategy | Isocratic (constant solvent composition) or Gradient (increasing polarity) |
| Fraction Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Applications As a Key Synthetic Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Pharmaceutical Scaffolds and Advanced Organic Molecules
2'-Formyl-[1,1'-biphenyl]-2-carbonitrile is a highly valued precursor in the synthesis of various pharmaceutical scaffolds and advanced organic molecules due to its reactive aldehyde and nitrile functionalities. nih.gov These groups allow for a diverse range of chemical transformations, making it an ideal starting material for multi-step syntheses.
Angiotensin II Antagonist Intermediates
A significant application of biphenyl (B1667301) compounds is in the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. nih.govmdpi.com These drugs function by blocking the action of angiotensin II, a potent vasoconstrictor. nih.gov The biphenyl scaffold is a common structural feature in many ARBs, often with a tetrazole or carboxylic acid group at the 2'-position of the biphenyl ring. researchgate.netnih.gov
While the direct use of this compound is not explicitly detailed in the synthesis of all ARBs, analogous biphenyl carbonitriles are key intermediates. For instance, 4'-methylbiphenyl-2-carbonitrile is a crucial intermediate for this class of antagonists. nih.gov The synthesis of sartans, a major class of ARBs, often involves the N-alkylation of an imidazole derivative with a substituted biphenylmethyl bromide, such as 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. nih.gov This highlights the importance of the biphenyl carbonitrile moiety as a foundational element in the construction of these complex and vital pharmaceutical agents. researchgate.netresearchgate.netacs.org
| Intermediate | Role in Synthesis | Resulting Drug Class |
|---|---|---|
| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile | Alkylation of imidazole derivatives | Sartans (e.g., Irbesartan) nih.gov |
| 4'-Methylbiphenyl-2-carbonitrile | Precursor to more complex biphenyl intermediates | Angiotensin II Antagonists nih.gov |
| 5-[4'-(Bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)tetrazole | Condensation with imidazole derivatives | Sartans (e.g., Olmesartan) researchgate.net |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonist Synthesis
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating fat metabolism and storage. nih.gov Antagonists of PPARγ are being investigated for their potential in treating various diseases, including cancer and metabolic disorders. nih.govvanderbilt.edu The design of PPARγ antagonists often involves creating molecules that can bind to the receptor without activating it, thereby blocking the effects of agonists. openmedicinalchemistryjournal.com
The synthesis of some PPARγ modulators involves the use of biphenyl structures. For instance, the synthesis of certain indole biphenylcarboxylic acids, which act as PPARγ antagonists, utilizes tert-butyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate as a key building block for alkylation. While this demonstrates the relevance of the biphenyl scaffold in this context, the direct application of this compound as a precursor in the synthesis of PPARγ antagonists is not explicitly documented in the available research. The development of PPARγ antagonists has explored various chemical scaffolds, including those with biphenylcarboxylic acid moieties, to achieve the desired antagonistic activity.
Building Block for Heterocyclic Systems
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, with diverse biological and physical properties. This compound, with its reactive aldehyde and nitrile groups, is an excellent starting material for the construction of various heterocyclic ring systems.
Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs
Imidazo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of biological activities, including antiviral and antineoplastic properties. The synthesis of these compounds can be achieved through various methods, such as the cyclocondensation of 2-(aminomethyl)pyridines with various reagents. While the direct use of this compound in the synthesis of imidazo[1,5-a]pyridines is not extensively reported, the reactivity of its formyl group suggests its potential as a precursor in condensation reactions to form such fused systems.
Benzazepines are another important class of heterocyclic compounds with applications in medicinal chemistry. Their synthesis can be achieved through intramolecular cyclization reactions. The bifunctional nature of this compound could potentially be exploited in multi-step synthetic pathways leading to benzazepine analogs, although specific examples are not prevalent in the reviewed literature.
Formation of Oxazole Derivatives
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are present in a variety of natural products and are known to exhibit a broad spectrum of pharmacological activities. The synthesis of oxazole derivatives can be accomplished through several methods, including the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.
The van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a versatile method for constructing the oxazole ring from aldehydes. The formyl group of this compound makes it a suitable substrate for this reaction, allowing for the formation of oxazole derivatives bearing the [1,1'-biphenyl]-2-carbonitrile (B1580647) moiety. This approach provides a direct route to highly functionalized oxazoles with potential applications in drug discovery and materials science.
| Synthetic Method | Key Reagents | Description |
|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylaminoketones | Dehydration to form the oxazole ring. |
| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Reaction of an aldehyde with TosMIC to yield an oxazole. |
| Fisher Oxazole Synthesis | Cyanohydrins, Aldehydes | Condensation reaction to form the oxazole ring. |
Quinoline Derivative Construction
Quinolines are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyridine ring. This scaffold is present in numerous natural products and synthetic compounds with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. Several classical methods exist for the synthesis of quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.
The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a common method for quinoline synthesis. While this compound does not possess the 2-aminoaryl functionality required for a direct Friedländer synthesis, its nitrile group could potentially be transformed into an amino group, thus allowing its use in such cyclization reactions to form novel quinoline derivatives. The versatility of the formyl and nitrile groups allows for various synthetic manipulations that could lead to the construction of complex quinoline-based structures.
Role in Natural Product Total Synthesis
This compound is a valuable precursor in the total synthesis of complex natural products, particularly those containing the phenanthridine core. The strategic placement of a formyl group and a nitrile group on the biphenyl scaffold allows for versatile intramolecular cyclization reactions to construct the characteristic fused heterocyclic system of phenanthridine alkaloids.
Phenanthridine derivatives are a class of nitrogen-containing heterocyclic compounds found in various natural sources and are known for their significant biological activities, including antitumor and antiparasitic properties. The synthesis of these molecules is a key area of research in organic chemistry.
One prominent application of biphenyl-2-carbaldehyde derivatives, structurally similar to this compound, is in the synthesis of the natural product trisphaeridine. A synthetic strategy involves the photochemical-mediated cyclization of a biphenyl-2-carbaldehyde O-acetyl oxime. This reaction proceeds through the formation of an iminyl radical, which then undergoes intramolecular cyclization onto the adjacent aromatic ring to form the phenanthridine skeleton. This methodology highlights the utility of the biphenyl-2-carbaldehyde framework in accessing complex natural product structures. The presence of the nitrile group in this compound offers a functional handle that can be further elaborated or can influence the electronic properties of the system during such cyclizations.
The general synthetic approach utilizing biphenyl precursors for phenanthridine synthesis is outlined in the table below.
| Precursor Type | Key Reaction | Resulting Core Structure | Example Natural Product |
|---|---|---|---|
| Biphenyl-2-carbaldehyde Oxime Derivatives | Photochemical or Metal-catalyzed Intramolecular Cyclization | Phenanthridine | Trisphaeridine |
| 2-Arylbenzamides | Dehydrogenative Coupling | Phenanthridinone | Not specified |
| Biaryl-2-oxamic acids | Decarboxylative Cyclization | Phenanthridinone | Not specified |
Development of Novel Biphenyl-Containing Ligands and Materials
The biphenyl scaffold is a privileged structure in the design of chiral ligands for asymmetric catalysis and in the development of functional organic materials. The unique structural and electronic properties of biphenyls, including their axial chirality, make them highly effective in these applications. This compound, with its reactive formyl and nitrile functionalities, serves as a versatile building block for the synthesis of novel biphenyl-containing ligands and materials.
The formyl and nitrile groups can be readily transformed into a variety of other functional groups. For instance, the formyl group can undergo oxidation to a carboxylic acid, reduction to an alcohol, or can participate in condensation reactions to form imines or alkenes. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or be reduced to an amine. This chemical versatility allows for the incorporation of the this compound unit into larger, more complex molecular architectures.
In the context of ligand development, the biphenyl unit can be functionalized to create bidentate or polydentate ligands that can coordinate to metal centers. These ligands are instrumental in asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical reactions. For example, axially chiral biphenyl diols are precursors to a wide range of effective ligands. The functional groups on this compound provide a means to synthesize such modified biphenyls.
In materials science, the rigid biphenyl core is desirable for creating materials with specific electronic or photophysical properties. The introduction of functional groups allows for the tuning of these properties and for the polymerization of the biphenyl units into conjugated polymers or covalent organic frameworks (COFs). These materials have potential applications in electronics, sensing, and gas storage. The formyl and nitrile groups of this compound can be utilized in polymerization reactions or to attach the biphenyl unit to other molecular components or surfaces.
The following table summarizes the potential modifications of the functional groups in this compound and their applications.
| Functional Group | Potential Transformation | Resulting Functionality | Application |
|---|---|---|---|
| Formyl (-CHO) | Oxidation | Carboxylic Acid (-COOH) | Ligand synthesis, Polymer synthesis |
| Formyl (-CHO) | Reduction | Hydroxymethyl (-CH2OH) | Ligand synthesis, Material functionalization |
| Formyl (-CHO) | Condensation with amines | Imine (-CH=N-R) | Dynamic covalent chemistry, Schiff base ligands |
| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) or Amide (-CONH2) | Ligand synthesis, Polymer synthesis |
| Nitrile (-CN) | Reduction | Aminomethyl (-CH2NH2) | Ligand synthesis, Material functionalization |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile, DFT calculations, typically using functionals like B3LYP with a 6-31G(d,p) basis set, provide a detailed picture of its electronic properties. The presence of the electron-withdrawing cyano (-CN) and formyl (-CHO) groups significantly influences the electron distribution across the biphenyl (B1667301) system.
DFT studies on biphenyl molecules substituted with a cyano group have shown that such substitutions lead to a decrease in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This reduction in the HOMO-LUMO energy gap is a key indicator of increased chemical reactivity. researchgate.net The formyl group, also being electron-withdrawing, would further modulate these frontier orbitals. The molecular electrostatic potential (MEP), another property derived from DFT, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. For this compound, the oxygen of the formyl group and the nitrogen of the cyano group are expected to be electron-rich (negative potential), while the hydrogen of the formyl group and the carbons of both the formyl and cyano groups are electron-deficient (positive potential).
Table 1: Calculated Electronic Properties of Substituted Biphenyls
| Property | Biphenyl (Reference) | Biphenyl-CN researchgate.net |
|---|---|---|
| Total Energy (Hartree) | -460.5 | -555.2 |
| HOMO Energy (eV) | -6.51 | -7.05 |
| LUMO Energy (eV) | -0.32 | -1.21 |
| Energy Gap (eV) | 6.19 | 5.84 |
| Dipole Moment (Debye) | 0.00 | 4.35 |
Note: Data for Biphenyl-CN is used as a proxy to illustrate the electronic effect of the cyano substituent.
Conformational Analysis and Molecular Dynamics Simulations
The conformation of biphenyl derivatives is primarily defined by the torsional or dihedral angle between the two phenyl rings. Due to steric hindrance between the ortho substituents, substituted biphenyls are typically non-planar. libretexts.org In this compound, the cyano group at the 2-position creates significant steric repulsion with the hydrogen atom at the 2'-position of the other ring. This steric clash forces the molecule into a twisted conformation and creates a substantial energy barrier to rotation around the central carbon-carbon single bond. nih.gov
Computational studies have established that even ortho-hydrogen atoms create enough steric strain to overcome the resonance stabilization of a planar conformer. nih.gov The introduction of a larger substituent, such as a cyano group, further destabilizes the planar transition state for rotation, leading to a higher rotational barrier. researchgate.netrsc.org Barriers to rotation in biphenyls with a single ortho-substituent can range up to 15.4 kcal/mol. researchgate.net Atropisomers, which are conformational isomers that are stable enough to be isolated due to high rotational barriers, can exist if the barrier is sufficiently high (typically >16-19 kcal/mol). libretexts.org
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound, providing insights into its conformational flexibility in different environments, such as in various solvents. mdpi.comtandfonline.com These simulations model the atomic motions over time and can map the potential energy surface associated with the dihedral angle rotation, revealing the most stable conformations and the energy required to interconvert between them. mdpi.com
Table 2: Representative Rotational Energy Barriers in Ortho-Substituted Biphenyls
| Compound | Ortho-Substituent(s) | Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | H, H' | ~1.4 |
| 2-Methylbiphenyl | H, CH₃ | ~10-12 |
| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | ~19 |
| 2,2'-Dinitrobiphenyl | NO₂, NO₂ | ~23 |
Note: This table presents data for analogous compounds to illustrate the impact of ortho-substituents on the rotational barrier.
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is crucial for elucidating reaction mechanisms by identifying intermediates, and most importantly, the transition states that connect them. For this compound, several reactive sites are available for chemical transformation.
The nitrile group can act as a directing group in transition-metal-catalyzed reactions. For instance, DFT studies have been used to model the nitrile-directed meta-C-H activation of biphenyl compounds. nih.gov These computational models show that a ligand-assisted Pd-Ag heterodimeric transition state is responsible for the observed selectivity, where the nitrile group coordinates to the metal center to facilitate the cleavage of a remote C-H bond. nih.gov The calculation of the transition state structure and its associated energy barrier is key to understanding the feasibility and selectivity of such reactions. nih.gov
The formyl group is a classic site for nucleophilic addition reactions. Theoretical modeling can map out the entire reaction pathway for the addition of a nucleophile (e.g., a Grignard reagent or an organolithium compound) to the carbonyl carbon. This involves locating the transition state for the bond formation, which allows for the calculation of the activation energy.
Similarly, the cyano group itself can undergo nucleophilic attack. The mechanism of such reactions, including the role of catalysts, can be explored in detail using DFT. researchgate.net Calculations can reveal whether the reaction proceeds through a stepwise or concerted mechanism and can identify the rate-determining step by comparing the energies of the various transition states. researchgate.net The intrinsic reaction coordinate (IRC) is often calculated to confirm that a modeled transition state correctly connects the reactant and product states. mdpi.com
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Biphenyl |
| 2-Methylbiphenyl |
| 2,2'-Dimethylbiphenyl |
Future Research Directions and Perspectives in 2 Formyl 1,1 Biphenyl 2 Carbonitrile Chemistry
Catalyst Development for Enhanced Selectivity and Efficiency
The synthesis of 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile and its derivatives often relies on cross-coupling reactions, with palladium and rhodium catalysts being prominent. Future research in this area will likely focus on the development of more sophisticated catalytic systems to enhance selectivity and efficiency, particularly in reactions involving the compound's functional groups.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing the biphenyl (B1667301) core. tue.nlmdpi.com Future catalyst design will aim for higher turnover numbers and yields, especially when dealing with sterically hindered or electronically challenging substrates. The use of palladium nanoparticles as catalysts in Suzuki coupling reactions for preparing biphenyl compounds has shown promise, offering advantages such as high activity and stability. researchgate.net Further exploration into ligand design for palladium catalysts could lead to improved control over atropisomerism, a form of axial chirality often observed in substituted biphenyls.
Rhodium-catalyzed reactions also present a promising frontier. For instance, rhodium(III)-catalyzed C-H activation and Hiyama cross-coupling have been employed for the direct synthesis of biphenyl-2-carbonitrile derivatives in sustainable solvents like water. Future research could focus on developing rhodium catalysts that can selectively functionalize the C-H bonds of the biphenyl rings in this compound, allowing for late-stage modifications and the creation of diverse molecular architectures.
Organocatalysis is another area ripe for exploration. The development of practical organocatalytic methods for the synthesis of functionalized non-C2-symmetrical atropisomeric biaryls could provide metal-free alternatives for the synthesis of chiral derivatives of this compound. flinders.edu.aunih.gov
The following table summarizes key catalytic systems and their potential for future development in the context of this compound chemistry.
| Catalyst Type | Reaction | Potential for Improvement |
| Palladium Nanoparticles | Suzuki-Miyaura Coupling | Higher turnover numbers, improved stability, and recyclability. |
| Ligand-Modified Palladium | Suzuki-Miyaura Coupling | Enhanced control over atropisomerism and regioselectivity. |
| Rhodium(III) Complexes | C-H Activation/Arylation | Selective functionalization of specific C-H bonds on the biphenyl scaffold. |
| Chiral Organocatalysts | Asymmetric Biaryl Synthesis | Enantioselective synthesis of atropisomeric derivatives. |
Exploration of Novel Reaction Pathways
The dual functionality of this compound provides a rich platform for the exploration of novel reaction pathways, leading to the synthesis of complex heterocyclic and polycyclic structures.
Multicomponent Reactions (MCRs) offer an efficient strategy for building molecular complexity in a single step. acs.org An innovative uncatalyzed and solvent-free multicomponent process for the synthesis of biphenyl-2-carbonitrile derivatives has been reported, highlighting a sustainable approach. beilstein-archives.org Future research could involve designing novel MCRs that utilize both the formyl and cyano groups of this compound to construct diverse heterocyclic libraries.
The formyl group is a versatile handle for various transformations. For instance, it can participate in condensation reactions to form Schiff bases, which can then undergo further cyclization reactions to yield a variety of nitrogen-containing heterocycles. The synthesis of heterocyclic compounds through ring transformations of 2-formyl glycals demonstrates the potential of the formyl group in constructing complex ring systems. researchgate.net Similarly, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The tandem utilization of both functional groups could lead to novel and intricate molecular architectures.
Photoredox catalysis opens up new avenues for radical-mediated reactions. biosynth.comnih.gov This approach could be used to generate radical intermediates from this compound, which could then participate in novel C-C and C-heteroatom bond-forming reactions. The development of photoredox-catalyzed methods for the functionalization of biphenyls would be a significant advancement.
The table below outlines potential novel reaction pathways for this compound.
| Reaction Type | Functional Group(s) Involved | Potential Products |
| Multicomponent Reactions | Formyl and Cyano | Diverse heterocyclic scaffolds |
| Tandem Cyclization Reactions | Formyl and Cyano | Polycyclic aromatic compounds |
| Photoredox-Catalyzed Reactions | Biphenyl Core, Formyl, Cyano | Novel functionalized biphenyl derivatives |
| Intramolecular Cyclizations | Formyl and Cyano | Fused heterocyclic systems |
Integration into Flow Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing synthetic strategies, and the synthesis of this compound and its derivatives is no exception. nih.govitmo.ruresearchgate.net Future research will focus on integrating these syntheses into continuous flow processes and employing more sustainable methodologies.
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. nih.govwiley-vch.dealmacgroup.com The continuous synthesis of a late-stage precursor of valsartan, a drug with a biphenyl scaffold similar to this compound, has been successfully demonstrated in a three-step flow process involving N-acylation, Suzuki-Miyaura cross-coupling, and hydrolysis. This provides a strong precedent for developing a continuous flow synthesis of this compound itself. Microreactor technology, a key component of flow chemistry, can further enhance process efficiency and control.
Sustainable synthesis approaches aim to minimize waste and environmental impact. An uncatalyzed and solvent-free multicomponent process for preparing biphenyl-2-carbonitrile derivatives has been reported, showcasing a highly sustainable method. beilstein-archives.org Future research should explore the application of such solvent-free or aqueous reaction conditions for the synthesis of this compound. The use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, will also be crucial.
The following table highlights key aspects of integrating this compound chemistry into sustainable frameworks.
| Approach | Key Features | Potential Benefits |
| Continuous Flow Synthesis | Microreactors, automated control | Improved safety, scalability, and process control. |
| Solvent-Free Reactions | Uncatalyzed multicomponent reactions | Reduced waste and environmental impact. |
| Aqueous Synthesis | Water as a solvent for cross-coupling | Greener reaction conditions. |
| Alternative Energy Sources | Microwave, ultrasound | Faster reaction times and reduced energy consumption. |
Design and Synthesis of Advanced Functional Materials
The rigid biphenyl backbone and the presence of polar formyl and cyano groups make this compound an attractive building block for the design and synthesis of advanced functional materials.
Liquid crystals are a well-established application for biphenyl derivatives. The synthesis of polyfunctionalized biphenyls as intermediates for new classes of liquid crystals has been a subject of research. The specific substitution pattern of this compound could be exploited to create novel liquid crystalline materials with tailored properties.
The formyl and cyano groups can serve as anchoring points for the construction of more complex architectures, such as metal-organic frameworks (MOFs) and polymers . The synthesis of functionalized biphenyl-based phosphine ligands demonstrates the potential to create novel ligands for catalysis and materials science. By incorporating this compound into polymeric structures, materials with unique optical, thermal, or electronic properties could be developed.
Furthermore, the inherent fluorescence of the biphenyl moiety can be modulated by derivatization of the formyl and cyano groups, leading to the development of fluorescent sensors and organic light-emitting diodes (OLEDs) . The synthesis of unsymmetrical biaryls via Suzuki cross-coupling is a key step in creating such functional molecules. mdpi.com
The table below summarizes potential applications of this compound in advanced functional materials.
| Material Type | Key Structural Feature | Potential Application |
| Liquid Crystals | Rigid biphenyl core with polar groups | Displays, sensors |
| Metal-Organic Frameworks | Functional groups for coordination | Gas storage, catalysis |
| Conjugated Polymers | Extended π-system | Organic electronics, sensors |
| Fluorescent Probes | Tunable emission properties | Bio-imaging, chemical sensing |
Q & A
Q. Q1: What are the established synthetic routes for preparing 2'-Formyl-[1,1'-biphenyl]-2-carbonitrile, and how do reaction conditions influence yield and purity?
A1: The compound is typically synthesized via formylation of biphenyl precursors. A common method involves the Vilsmeier-Haack reaction , where a biphenyl derivative reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under moderate temperatures (50–70°C) . Key factors include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.
- Solvent optimization : Polar aprotic solvents like DMF improve reaction efficiency.
- Purification : Column chromatography or recrystallization is critical for isolating the aldehyde product from byproducts (e.g., over-oxidized carboxylic acids).
Yield and purity depend on precise stoichiometry and temperature control to avoid side reactions like dimerization .
Advanced Synthetic Strategies
Q. Q2: How can transition-metal catalysis enhance the synthesis of this compound derivatives?
A2: Rhodium- or palladium-catalyzed cross-coupling reactions enable regioselective derivatization. For example:
- Rhodium-catalyzed annulation : Substrates like 3,3′-difluoro-2′-formyl-[1,1′-biphenyl]-2-carbonitrile undergo cyclization with aldehydes to form heterocycles (e.g., oxazoles) in ~55% yield under optimized conditions (150°C, DMA solvent) .
- Suzuki-Miyaura coupling : Palladium catalysts (e.g., Pd(OAc)₂) facilitate aryl-aryl bond formation, enabling introduction of electron-withdrawing groups (e.g., nitriles) at specific positions .
These methods require inert atmospheres and rigorous exclusion of moisture to prevent catalyst deactivation.
Structural and Spectroscopic Characterization
Q. Q3: What analytical techniques are most effective for confirming the structure of this compound?
A3: A combination of techniques ensures accurate characterization:
- NMR : ¹H NMR (δ ~10.0 ppm for formyl proton) and ¹³C NMR (δ ~190 ppm for carbonyl carbon) confirm aldehyde functionality. Aromatic protons exhibit splitting patterns consistent with biphenyl substitution .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 223.073) and fragments (e.g., loss of CO from the formyl group).
- X-ray crystallography : Resolves spatial arrangement, particularly steric effects between the formyl and nitrile groups .
Reactivity and Functionalization
Q. Q4: How does the electronic interplay between the formyl and nitrile groups influence the compound’s reactivity?
A4: The electron-deficient nitrile group directs electrophilic substitution to the ortho/para positions of the biphenyl system, while the formyl group acts as an electrophile in nucleophilic additions (e.g., Grignard reactions). Key reactions include:
- Schiff base formation : Reaction with primary amines yields imines, useful in coordination chemistry or drug design.
- Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, altering solubility and bioactivity .
Steric hindrance from the biphenyl framework necessitates bulky reagents for efficient transformations .
Biological Activity and Mechanisms
Q. Q5: What hypotheses exist regarding the biological activity of this compound, and how can they be tested experimentally?
A5: Hypothesized activities include:
- Antimicrobial action : The formyl group may disrupt microbial cell walls via covalent binding to proteins. Testing involves MIC assays against Gram-positive/negative strains .
- Enzyme inhibition : Molecular docking studies suggest potential inhibition of cytochrome P450 enzymes due to π-π stacking with aromatic residues. Validation requires in vitro enzyme assays (e.g., fluorometric CYP3A4 inhibition) .
Mechanistic studies should pair in silico modeling (e.g., DFT calculations) with mutational analysis of target proteins.
Contradictions in Reported Data
Q. Q6: How can discrepancies in reported synthetic yields or spectroscopic data be resolved?
A6: Common issues and solutions:
- Yield variability : Trace moisture in POCl₃ during Vilsmeier-Haack reactions can hydrolyze intermediates. Use freshly distilled reagents and anhydrous conditions .
- NMR shifts : Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) alter chemical shifts. Always report solvent and reference standards (e.g., TMS) .
- Mass spectral fragmentation : Isomeric byproducts (e.g., 4'- vs. 3'-formyl derivatives) require tandem MS/MS for differentiation .
Advanced Applications in Materials Science
Q. Q7: How can this compound serve as a precursor for functional materials?
A7: Applications include:
- Liquid crystals : Formylation enhances polarizability, enabling mesophase stabilization. Introduce alkyl chains via Wittig reactions to tune phase transitions .
- Metal-organic frameworks (MOFs) : The nitrile group coordinates to metal nodes (e.g., Zn²⁺), while the formyl group enables post-synthetic modification (e.g., imine-linked functionalization) .
Characterization via PXRD and DSC ensures structural integrity and thermal stability.
Analytical Method Development
Q. Q8: What chromatographic methods are optimal for quantifying trace impurities in this compound?
A8: Reverse-phase HPLC with:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to improve peak symmetry.
- Detection : UV at 254 nm (for nitrile and formyl chromophores).
For trace analysis (e.g., <0.1% impurities), LC-MS/MS with MRM transitions ensures specificity .
Computational Modeling
Q. Q9: How can DFT calculations predict the reactivity of this compound in novel reactions?
A9: Key steps:
Geometry optimization : Use B3LYP/6-31G(d) to model the ground-state structure.
Frontier molecular orbitals : HOMO-LUMO gaps indicate susceptibility to nucleophilic/electrophilic attacks.
Transition-state analysis : Identify energy barriers for proposed mechanisms (e.g., Schiff base formation).
Validation via experimental kinetics (e.g., Eyring plots) bridges theory and practice .
Safety and Handling
Q. Q10: What precautions are necessary when handling this compound in the laboratory?
A10:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃) .
- Storage : Under nitrogen at –20°C to prevent aldehyde oxidation.
- Waste disposal : Neutralize acidic byproducts before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
